2-chloro-N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide
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Overview
Description
2-chloro-N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is an organic compound that features a benzimidazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-(4-methoxyphenoxy)ethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(4-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide can undergo various types of chemical reactions:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is unique due to its specific combination of functional groups and the presence of the benzimidazole core. This structural uniqueness can impart distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H20ClN3O3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-chloro-N-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-29-16-10-12-17(13-11-16)30-15-14-27-21-9-5-4-8-20(21)25-23(27)26-22(28)18-6-2-3-7-19(18)24/h2-13H,14-15H2,1H3,(H,25,26,28) |
InChI Key |
COERLSVTECMDGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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